molecular formula C15H13N5O B2420935 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile CAS No. 2097899-47-1

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile

Cat. No. B2420935
CAS RN: 2097899-47-1
M. Wt: 279.303
InChI Key: ARYXOLVOLBTDQR-UHFFFAOYSA-N
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Description

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile, also known as PZA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PZA belongs to a class of compounds called azetidines, which are known for their diverse biological activities.

Scientific Research Applications

Drug Discovery

Pyrimidine derivatives have been found to exhibit a wide range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Therefore, “3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile” could potentially be used in the discovery of new drugs with these effects.

Anti-Inflammatory Agents

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This compound could be used in the development of new anti-inflammatory agents.

Biological Research

Given the biological activity of pyrimidine derivatives, “3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile” could be used in biological research to study its effects on various biological systems .

Antioxidant Research

Pyrimidine derivatives have been found to exhibit antioxidant effects . This compound could be used in research studying the mechanisms of antioxidants and their potential applications.

properties

IUPAC Name

3-[3-(pyrimidin-4-ylamino)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-7-11-2-1-3-12(6-11)15(21)20-8-13(9-20)19-14-4-5-17-10-18-14/h1-6,10,13H,8-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYXOLVOLBTDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile

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